molecular formula C6H8O2 B6171394 (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one CAS No. 119067-60-6

(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B6171394
CAS No.: 119067-60-6
M. Wt: 112.13 g/mol
InChI Key: DYNKRGCMLGUEMN-RXMQYKEDSA-N
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Description

(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one is a chiral lactone compound with a unique structure that includes a six-membered ring containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 6-methyl-5-hexenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the lactone ring.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as esterification, cyclization, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted lactones or open-chain compounds.

Scientific Research Applications

(6R)-6-methyl-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of different metabolites. The lactone ring can be hydrolyzed by esterases, releasing the corresponding hydroxy acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

    (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one: The enantiomer of (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one, with similar chemical properties but different biological activities.

    5,6-dihydro-2H-pyran-2-one: A non-methylated analog with different reactivity and applications.

    6-methyl-2H-pyran-2-one: A structurally related compound with a different ring size and chemical behavior.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

119067-60-6

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2R)-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m1/s1

InChI Key

DYNKRGCMLGUEMN-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC=CC(=O)O1

Canonical SMILES

CC1CC=CC(=O)O1

Purity

95

Origin of Product

United States

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